

# Technical Support Center: Balcinrenone

## Treatment and Hyperkalemia Risk Management

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### Compound of Interest

Compound Name: *Balcinrenone*

Cat. No.: *B605790*

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This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the risk of hyperkalemia during experiments with **Balcinrenone** (AZD9977).

## Frequently Asked Questions (FAQs)

Q1: What is **Balcinrenone** and how does it relate to hyperkalemia?

**Balcinrenone** (also known as AZD9977) is an investigational, non-steroidal, selective mineralocorticoid receptor (MR) modulator.<sup>[1]</sup> It is designed to provide the cardio-renal protective benefits of mineralocorticoid receptor antagonists (MRAs) while potentially reducing the risk of hyperkalemia, a common side effect of traditional steroidal MRAs like spironolactone and eplerenone.<sup>[1][2]</sup> The mechanism of action involves modulating the MR to block the effects of aldosterone, a hormone that promotes sodium and water retention and potassium excretion.<sup>[1]</sup> Preclinical studies suggested a lower risk of hyperkalemia with **Balcinrenone** compared to eplerenone, as it did not alter the urinary sodium-to-potassium ratio in animal models.<sup>[3][4][5]</sup> However, clinical trials have shown that **Balcinrenone** can still lead to increases in serum potassium.<sup>[6][7][8]</sup>

Q2: What is the observed incidence of hyperkalemia in clinical trials with **Balcinrenone**?

Data from Phase IIb clinical trials provide insights into the incidence of hyperkalemia with **Balcinrenone** treatment, typically in combination with dapagliflozin.

In the MIRO-CKD trial, which studied patients with chronic kidney disease, the rates of investigator-reported hyperkalemia were as follows:

- 6% in the **Balcinrenone** 15 mg + Dapagliflozin 10 mg group.[\[7\]](#)[\[9\]](#)
- 7% in the **Balcinrenone** 40 mg + Dapagliflozin 10 mg group.[\[7\]](#)[\[9\]](#)
- 5% in the Dapagliflozin 10 mg + Placebo group.[\[7\]](#)[\[9\]](#)

In the MIRACLE trial, conducted in patients with heart failure and chronic kidney disease, there were possible dose-dependent increases in serum potassium levels.[\[6\]](#)[\[8\]](#)[\[10\]](#) Hyperkalemia as an adverse event led to the discontinuation of the drug in two participants receiving **Balcinrenone** plus dapagliflozin, while no participants in the dapagliflozin plus placebo group discontinued due to hyperkalemia.[\[6\]](#)[\[8\]](#)[\[10\]](#)

Q3: What are the key risk factors for developing hyperkalemia during **Balcinrenone** treatment?

Based on the established knowledge of MRAs and the patient populations in **Balcinrenone** clinical trials, key risk factors for hyperkalemia include:

- Impaired Kidney Function: Patients with a lower estimated glomerular filtration rate (eGFR) are at a higher risk.[\[11\]](#)
- Baseline Serum Potassium: Higher baseline potassium levels are a significant predictor. Clinical trials have inclusion criteria specifying a baseline serum potassium, for example, between 3.5 and 5.0 mmol/L.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Concomitant Medications: The use of other drugs that can increase serum potassium, such as renin-angiotensin-aldosterone system (RAAS) inhibitors (e.g., ACE inhibitors, ARBs), is a major risk factor.[\[11\]](#)
- Diabetes: Patients with diabetes may have a higher predisposition to hyperkalemia.[\[15\]](#)

## Troubleshooting Guide

Problem: An unexpected rise in serum potassium is observed in a subject after initiating **Balcinrenone**.

### 1. Immediate Verification:

- Repeat the serum potassium measurement to rule out pseudohyperkalemia (a falsely elevated reading due to hemolysis of the blood sample).

### 2. Review Experimental Protocol and Subject Characteristics:

- Confirm Dosing: Ensure the correct dose of **Balcinrenone** was administered.
- Assess Renal Function: Check the subject's most recent eGFR. A decline in renal function can precipitate hyperkalemia.
- Review Concomitant Medications: Verify if there have been any recent changes to medications that could affect potassium levels (e.g., initiation or dose increase of RAAS inhibitors, NSAIDs).
- Dietary Intake: Assess for any significant recent increase in dietary potassium intake.

### 3. Follow Management Guidelines (adapted from non-steroidal MRA protocols):

- Temporary Interruption or Dose Reduction: If serum potassium levels exceed a predefined threshold (e.g.,  $>5.5$  mmol/L), consider temporarily holding **Balcinrenone** or reducing the dose, as per your experimental protocol.[\[15\]](#)[\[16\]](#)
- Increased Monitoring: Increase the frequency of serum potassium monitoring (e.g., within 72 hours) until levels stabilize.[\[15\]](#)
- Consider Potassium Binders: For persistent elevations, the use of potassium-binding agents may be considered, although this would be a confounding factor in many research settings.  
[\[15\]](#)

## Data Summary

Table 1: Hyperkalemia Incidence in the MIRO-CKD Phase IIb Trial

Treatment Group	Number of Participants (n)	Incidence of Hyperkalemia (%)
Balcinrenone 15 mg + Dapagliflozin 10 mg	108	6% <a href="#">[7]</a> <a href="#">[9]</a>
Balcinrenone 40 mg + Dapagliflozin 10 mg	110	7% <a href="#">[7]</a> <a href="#">[9]</a>
Dapagliflozin 10 mg + Placebo	106	5% <a href="#">[7]</a> <a href="#">[9]</a>

Table 2: Serum Potassium-Based Action Protocol (Adapted from Finerenone Guidelines)

Serum Potassium Level (mmol/L)	Recommended Action
$\leq 5.5$	Continue Balcinrenone treatment. Re-measure potassium as per protocol schedule.
$> 5.5$ to $< 6.0$	Withhold Balcinrenone. Re-measure potassium frequently until normalized. Consider restarting at a lower dose. <a href="#">[16]</a>
$\geq 6.0$	Discontinue Balcinrenone. Implement measures to reduce potassium and monitor closely. <a href="#">[16]</a>

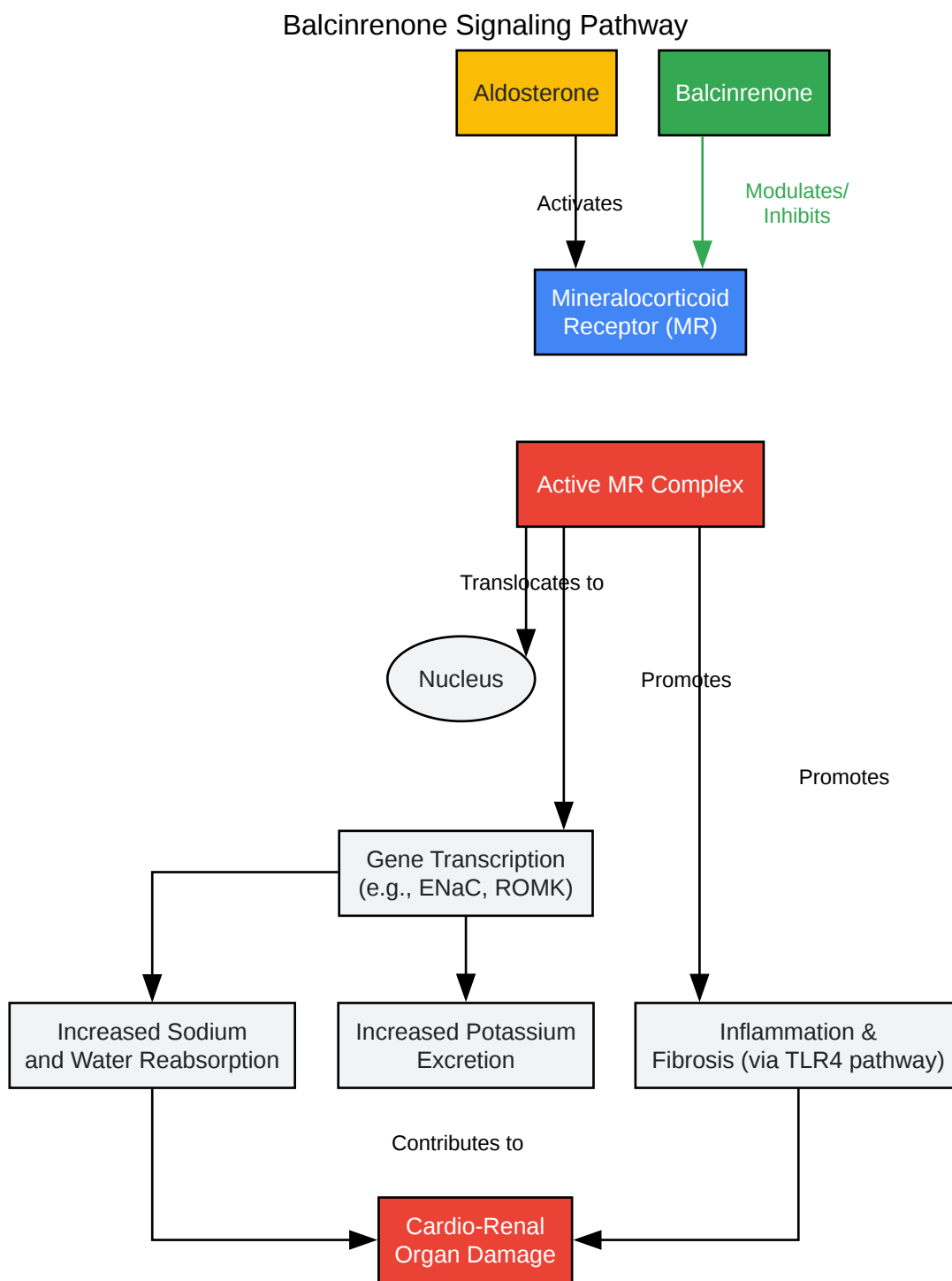
## Experimental Protocols

### Protocol 1: Serum Potassium Monitoring During **Balcinrenone** Treatment

- Baseline Assessment: Measure serum potassium and eGFR prior to the first dose of **Balcinrenone**. Subjects should have a serum potassium level within the protocol-defined normal range (e.g.,  $\leq 5.0$  mmol/L).[\[12\]](#)[\[13\]](#)
- Initial Monitoring Phase:
  - Measure serum potassium at 1 week and 4 weeks after treatment initiation.[\[2\]](#)[\[17\]](#)
  - If the dose of **Balcinrenone** is adjusted, repeat serum potassium measurement at 1 week and 4 weeks after the dose change.[\[17\]](#)

- Ongoing Monitoring:
  - For subjects with stable serum potassium and renal function, continue monitoring at regular intervals (e.g., every 3-6 months).[\[16\]](#)
  - Increase monitoring frequency for subjects with declining eGFR, borderline high potassium levels, or those on concomitant medications that pose a hyperkalemia risk.[\[16\]](#)
- Action Thresholds: Establish clear action thresholds for elevated potassium levels as outlined in your study protocol (refer to Table 2 for an example).

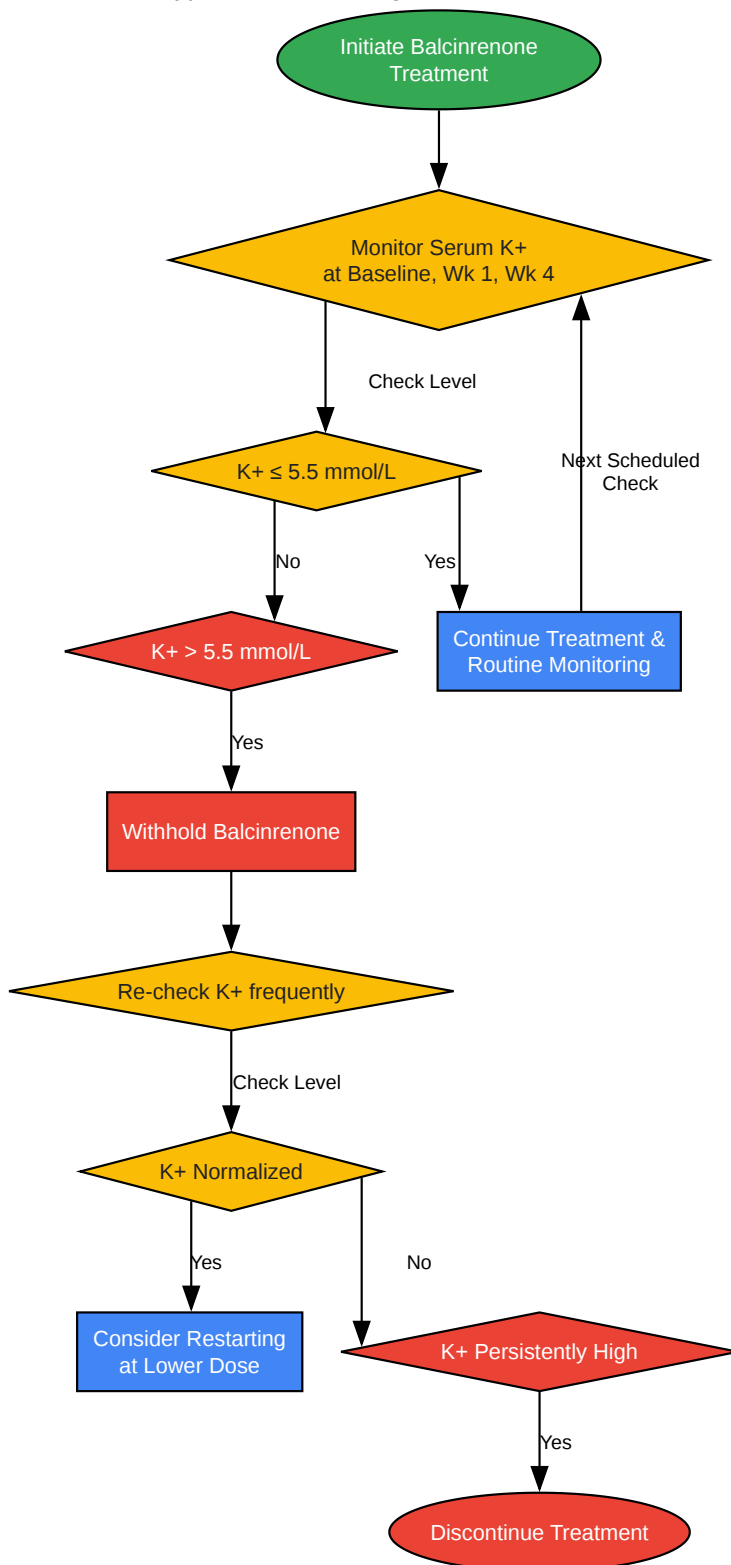
## Visualizations



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Caption: **Balcinrenone's** mechanism of action on the Mineralocorticoid Receptor pathway.

## Hyperkalemia Management Workflow

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Caption: Logical workflow for monitoring and managing hyperkalemia during **Balcinrenone** treatment.

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